molecular formula C10H13ClFNO2 B1520031 (Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride CAS No. 1214126-90-5

(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride

Cat. No. B1520031
M. Wt: 233.67 g/mol
InChI Key: OCTKRZXORYYRHO-UHFFFAOYSA-N
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Description

(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride is a chemical compound with the empirical formula C10H13ClFNO2 and a molecular weight of 233.67 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of the compound is Cl.CN©C(C(O)=O)c1cccc(F)c1 . This indicates that the compound contains a dimethylamino group (N(CH3)2), a 3-fluorophenyl group (c1cccc(F)c1), and an acetic acid group (C(O)=O).


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Photophysical Studies and Fluorescent Probing

  • Synthesis of Aryl- and Alkylanilines : The irradiation of haloanilines like 4-chloro-N,N-dimethylaniline leads to heterolytic dehalogenation, forming compounds such as 4-(dimethylamino)biphenyl, which are key in photophysical studies (Fagnoni, Mella, & Albini, 1999).
  • Fluorescent Probing : Using donor–acceptor-substituted biphenyls like 4-dimethylamino-4′-cyano-substituted biphenyls, researchers have developed sensitive fluorescent probes for monitoring pH and solvent proticity (Maus & Rurack, 2000).

Chemical Analysis and Detection

  • Detection of Germanium : p-Dimethylaminophenylfluorone, a related compound, is used in the spectrophotometric determination of germanium in chemical analysis, highlighting the importance of similar structures in analytical chemistry (Campe & Hoste, 1961).
  • Nerve Agent Detection : The structure of 5'-(dimethylamino)-2'-formyl-N-hydroxy-[1,1'-biphenyl]-2-carboxamide (PTS), a fluorescent "light-up" probe, has been used for the detection of nerve agent mimics, demonstrating the application of dimethylamino compounds in security and defense (Huo et al., 2019).

Biological and Environmental Studies

  • Study of Water Dipolar Relaxation in Cells : Compounds like 6-acetyl-2-(dimethylamino)naphthalene (ACDAN) are used to study dipolar relaxation in cells, tissues, and biomimetic systems, showing the utility of dimethylamino compounds in understanding cellular environments (Otaiza-González et al., 2022).
  • Measurement of Hydrogen Peroxide in Seawater : The dimerization of compounds like (p-hydroxyphenyl)acetic acid by hydrogen peroxide, in the presence of peroxidase, is a method used for measuring hydrogen peroxide in seawater, indicating the environmental applications of similar structures (Miller & Kester, 1988).

Chemical Synthesis and Modification

  • Generation of Structurally Diverse Libraries : Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, structurally similar to the query compound, are used as starting materials in alkylation and ring closure reactions, generating diverse chemical libraries (Roman, 2013).
  • Catalysis of Ester Hydrolysis : N-(2-dimethylaminoethyl)acetohydroxamic acid, a compound incorporating a dimethylamino group, catalyzes the hydrolysis of esters, showing the catalytic properties of such compounds in chemical reactions (Gruhn & Bender, 1975).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

2-(dimethylamino)-2-(3-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTKRZXORYYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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